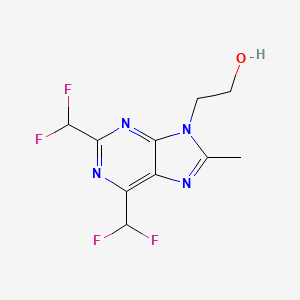
2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol is a synthetic organic compound that belongs to the purine family This compound is characterized by the presence of difluoromethyl groups and a hydroxyl-ethyl side chain attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol typically involves multi-step organic reactions. One common method includes the alkylation of 2,6-difluoromethyl-8-methylpurine with ethylene oxide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The difluoromethyl groups can be reduced under specific conditions.
Substitution: The purine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of partially or fully reduced purine derivatives.
Substitution: Formation of substituted purine compounds with various functional groups.
Scientific Research Applications
2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The difluoromethyl groups enhance its binding affinity and stability, making it a potent compound in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(trifluoromethyl)benzoic acid
- 2,6-Bis(1H-imidazol-2-yl)pyridine
- 2,6-Bis(diarylamino)benzophenones
Uniqueness
Compared to similar compounds, 2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol is unique due to its specific substitution pattern on the purine ring and the presence of difluoromethyl groups
Properties
Molecular Formula |
C10H10F4N4O |
|---|---|
Molecular Weight |
278.21 g/mol |
IUPAC Name |
2-[2,6-bis(difluoromethyl)-8-methylpurin-9-yl]ethanol |
InChI |
InChI=1S/C10H10F4N4O/c1-4-15-6-5(7(11)12)16-9(8(13)14)17-10(6)18(4)2-3-19/h7-8,19H,2-3H2,1H3 |
InChI Key |
DXKQIZUZKWMORB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=C(N=C2N1CCO)C(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}benzonitrile](/img/structure/B12452065.png)
![3-[(2-fluoro-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12452069.png)

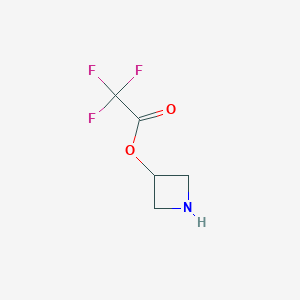

![1-[4-Amino-3-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B12452095.png)
![N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12452103.png)
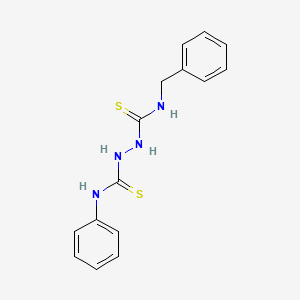
![(2E)-3-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]prop-2-enoic acid](/img/structure/B12452112.png)
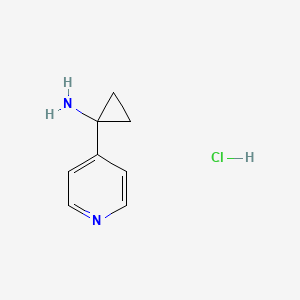
![Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate](/img/structure/B12452118.png)
![N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3,5-dinitrobenzamide](/img/structure/B12452126.png)
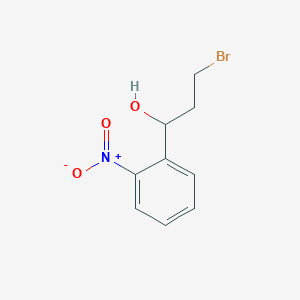
![methyl N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]glycinate](/img/structure/B12452150.png)
